molecular formula C17H11Cl2F3N2O B2463060 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478040-15-2

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2463060
CAS No.: 478040-15-2
M. Wt: 387.18
InChI Key: ZSLGBBHGXQPGQB-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes dichloro, dimethylphenoxy, and trifluoromethyl groups attached to a quinoxaline core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Dichloro Groups: Chlorination of the quinoxaline core can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction using 2,6-dimethylphenol and a suitable leaving group on the quinoxaline core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with new functional groups.

Scientific Research Applications

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloro-2-(2,6-dimethylphenoxy)quinoxaline: Lacks the trifluoromethyl group.

    6,7-Dichloro-3-(trifluoromethyl)quinoxaline: Lacks the dimethylphenoxy group.

    2-(2,6-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline: Lacks the dichloro groups.

Uniqueness

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline is unique due to the presence of all three functional groups (dichloro, dimethylphenoxy, and trifluoromethyl) on the quinoxaline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6,7-dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-9(2)14(8)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLGBBHGXQPGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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